molecular formula C7H3F2NO B1592857 3,5-Difluoro-2-hydroxybenzonitrile CAS No. 862088-17-3

3,5-Difluoro-2-hydroxybenzonitrile

Cat. No. B1592857
CAS RN: 862088-17-3
M. Wt: 155.1 g/mol
InChI Key: QSUYDDDUPBMYHN-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H3F2NO and a molecular weight of 155.1 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,5-Difluoro-2-hydroxybenzonitrile is 1S/C7H3F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

3,5-Difluoro-2-hydroxybenzonitrile is a solid at ambient temperature . It has a boiling point of 100-104 degrees Celsius .

Scientific Research Applications

Synthesis and Material Applications

Novel Fluorinated Polymers : A study reported the synthesis and characterization of novel fluorinated poly(ether nitrile)s derived from 2,3,4,5,6-Pentafluorobenzonitrile, highlighting the production of polymers with excellent solubilities and high thermal stabilities. These polymers have potential applications in creating tough transparent films due to their unique properties (Kimura et al., 2001).

Fluorinated Compounds in Solar Cells : The addition of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, to polymer solar cells has shown to increase power conversion efficiency significantly. This study underscores the role of fluorinated compounds in enhancing the performance of photovoltaic devices by facilitating the ordering of polymer chains and improving electronic properties (Jeong et al., 2011).

Chemical Synthesis and Reactivity

Nitrile Oxide Cycloadditions : Research on radiofluorinated 4-fluorobenzonitrile oxide and its reactivity with alkenes and alkynes under mild conditions has opened avenues for the preparation of low-molecular weight radiopharmaceuticals. This methodology provides an efficient pathway for synthesizing fluorine-labeled compounds, which are crucial in medical imaging and diagnostics (Zlatopolskiy et al., 2012).

Difluorocarbene Source : The utilization of fluoroform as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives demonstrates a novel approach in synthetic chemistry. This method highlights the potential of using readily available and non-toxic materials for complex chemical transformations (Thomoson & Dolbier, 2013).

Environmental and Agricultural Applications

Herbicide Resistance : The genetic engineering of plants to express a bacterial detoxification gene, enabling resistance to the herbicide bromoxynil, illustrates a groundbreaking application in agriculture. This technology paves the way for developing crops that can withstand herbicidal treatment, ensuring crop safety and reducing agricultural losses (Stalker et al., 1988).

Safety and Hazards

The safety information for 3,5-Difluoro-2-hydroxybenzonitrile indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

3,5-difluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUYDDDUPBMYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631003
Record name 3,5-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862088-17-3
Record name 3,5-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 862088-17-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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